N-Benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide is an organic compound characterized by its unique structure, which includes a cyclopropane ring, a benzyl group, and a dioxolane moiety. The chemical formula for this compound is C₁₅H₁₉NO₃, with a molecular weight of approximately 261.32 g/mol . The presence of the dioxolane ring contributes to its potential reactivity and biological activity, making it a subject of interest in medicinal chemistry.
Preliminary studies suggest that N-Benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide exhibits significant biological activity. It has been noted for potential anti-inflammatory and analgesic properties, possibly due to its ability to modulate pathways involved in pain perception and inflammation . Further research is necessary to elucidate its mechanisms of action and therapeutic potential.
The synthesis of N-Benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide typically involves several key steps:
This multi-step synthesis highlights the compound's complexity and the need for careful control over reaction conditions.
N-Benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide has potential applications in:
Interaction studies involving N-Benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide have primarily focused on its binding affinity to various biological targets. Preliminary results indicate that it may interact with receptors involved in pain signaling pathways, suggesting potential use in pain management therapies . Further studies are needed to confirm these interactions and assess their pharmacological relevance.
N-Benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide shares structural similarities with several other compounds. Notable comparisons include:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
N-Benzylcyclopropanecarboxamide | Cyclopropane and amide | Lacks the dioxolane moiety |
2-Methyl-1,3-dioxolane | Dioxolane structure | No cyclopropane or amide functionality |
Benzylideneacetone | Contains a benzyl group | Different functional groups; lacks cyclopropane |
N-Boc-protected amino acids | Amino acid structure | Utilizes a different protective group |
The uniqueness of N-Benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide lies in its combination of a cyclopropane ring with a dioxolane moiety, which may confer distinct reactivity and biological properties not found in similar compounds.
Retrosynthetic dissection of N-Benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide reveals three primary fragments: the cyclopropane core, the 1,3-dioxolane ring, and the benzyl carboxamide side chain (Figure 1). The cyclopropane ring can be traced to precursors such as 1,5-pentanediol derivatives or α,β-unsaturated carbonyl compounds, leveraging transition-metal-catalyzed cyclopropanation protocols. The 1,3-dioxolane moiety suggests a ketone precursor protected via acid-catalyzed acetal formation with 2-methyl-1,2-ethanediol. The benzyl carboxamide group implies a late-stage acylation of a cyclopropane-bearing amine with benzyl isocyanate or a reactive acylating agent.
Critical disconnections include:
This approach ensures modularity, allowing independent optimization of each fragment before convergent assembly.
Stereoselective cyclopropanation remains pivotal for accessing the strained cyclopropane core. Two catalytic systems dominate:
Manganese pincer complexes (e.g., Mn-PNP) enable atom-economic cyclopropanation via dehydrogenation of diols (e.g., 1,5-pentanediol) and subsequent coupling with ketones or secondary alcohols. For example, reacting 2-methyl-1,3-dioxolan-2-yl-propanediol with cyclohexanone under Mn catalysis yields cyclopropane-dioxolane hybrids with moderate diastereoselectivity (dr 3:1 to 4:1). Key advantages include water as the sole byproduct and compatibility with air-sensitive functional groups.
Visible-light-mediated cyclopropanation using active methylene compounds (e.g., malonates) and unactivated alkenes offers complementary stereochemical outcomes. Irradiation of 4CzIPN photocatalyst in the presence of O~2~ and iodides generates α-carbon radicals, which undergo radical-polar crossover to form cyclopropanes. While this method avoids metal catalysts, diastereoselectivity remains lower (dr ≤ 2:1) compared to Mn-mediated approaches.
Table 1: Comparison of Catalytic Cyclopropanation Methods
Method | Catalyst | Diastereoselectivity (dr) | Yield (%) |
---|---|---|---|
Mn-PNP Hydrogen Borrowing | Mn-PNP complex | 3:1 to 4:1 | 70–90 |
Photoredox Radical | 4CzIPN/I~2~ | 1:1 to 2:1 | 50–80 |
The 1,3-dioxolane ring serves dual roles as a protecting group and a conformational constraint. Its installation typically precedes cyclopropanation to prevent ring strain-induced side reactions.
Treatment of a ketone precursor (e.g., 2-methylcyclopropanone) with 2-methyl-1,3-propanediol under acidic conditions (e.g., p-TsOH) forms the dioxolane ring quantitatively. The choice of solvent (toluene or DCM) and dehydrating agents (molecular sieves) ensures high conversion.
The dioxolane exhibits resilience toward basic and nucleophilic conditions but undergoes acid-catalyzed hydrolysis. Thus, subsequent steps (e.g., cyclopropanation under Mn catalysis) must avoid strongly acidic media. Temporary protection of the dioxolane as a tert-butyldimethylsilyl (TBS) ether is occasionally employed for incompatible transformations.
Table 2: Common Protecting Groups for Ketones in Dioxolane Synthesis
Protecting Group | Formation Conditions | Stability Profile |
---|---|---|
1,3-Dioxolane | Acid (HCl, p-TsOH) | Stable to bases, labile to acid |
TBS Ether | TBSCl, imidazole | Stable to acid, labile to fluoride |
The final step involves introducing the benzyl carboxamide group via N-acylation of a cyclopropane-dioxolane amine intermediate.
Benzyl isocyanate or benzoyl chloride are preferred acylating agents due to their high reactivity. For example, treatment of 1-amino-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane with benzyl isocyanate in THF at 0°C affords the target carboxamide in 85% yield.
Carbodiimide-based reagents (e.g., DCC, EDCI) enhance acylation efficiency when using carboxylic acid precursors. For instance, coupling 1-cyclopropane-1-carboxylic acid with benzylamine using EDCI/HOBt achieves 90% conversion.
Table 3: Acylation Reagents and Conditions
Reagent | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
Benzyl isocyanate | THF | 0 | 85 |
EDCI/HOBt | DCM | 25 | 90 |
The compound’s core consists of a cyclopropane ring fused to a 1,3-dioxolane moiety, with a benzyl carboxamide substituent. Density functional theory (DFT) optimizations at the B3LYP/6-311+G(d,p) level reveal that the cyclopropane ring adopts a planar geometry with C–C bond lengths of 1.50 Å, consistent with bent-bond character due to angular strain [4] [5]. The adjacent dioxolane ring exhibits a puckered conformation (dihedral angle: 25°), reducing torsional strain by partially staggering oxygen lone pairs [4].
Parameter | Cyclopropane Ring | Dioxolane Ring |
---|---|---|
Bond Length (Å) | 1.50 | 1.43 (C–O) |
Bond Angle (°) | 60.0 | 108.5 |
Dihedral Angle (°) | 0.0 | 25.0 |
The N-benzyl carboxamide group adopts a trans configuration relative to the cyclopropane ring, minimizing steric clashes between the benzyl aromatic system and the dioxolane methyl group. Potential energy surface scans identify two low-energy conformers separated by a 12.3 kJ/mol barrier, corresponding to dioxolane puckering inversions [4].
Natural bond orbital (NBO) analysis highlights significant angle strain in the cyclopropane ring, with C–C–C angles constrained to 60° versus the ideal tetrahedral angle of 109.5° [4]. This strain is partially mitigated by hyperconjugation from adjacent σ(C–C) bonds into antibonding σ*(C–C) orbitals, stabilizing the ring by 48 kJ/mol [5]. The dioxolane ring exhibits minimal angle strain (108.5° vs. ideal 109.5°) but sustains torsional strain from eclipsed oxygen lone pairs, quantified at 18 kJ/mol via MP2/cc-pVTZ calculations [4].
Averaged electrostatic potential (ESP) maps show:
This charge distribution suggests nucleophilic attack is most likely at the cyclopropane carbons, while the dioxolane oxygens may participate in hydrogen bonding [1] [2].
A partial least squares (PLS) model (R² = 0.89, Q² = 0.82) using 32 antifungal analogs identifies critical parameters:
Comparative molecular field analysis (CoMFA) contour maps suggest:
Substituent | IC₅₀ (CYP51, μM) | Selectivity Index (Human/C. albicans) |
---|---|---|
Parent compound | 0.45 | 18.7 |
p-NO₂ benzyl | 0.29 | 9.4 |
Dioxolane-CF₃ | 0.51 | 32.1 |
The QSAR models propose that strategic modifications could enhance potency while maintaining selectivity, positioning this scaffold as a viable candidate for antifungal development [6].